
(4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium is a useful research compound. Its molecular formula is C25H28O2P+ and its molecular weight is 391.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. One common method is the reaction of triphenylphosphine with 4-bromobutyl-1,3-dioxolane under suitable conditions to form the desired phosphonium salt . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as dichloromethane or toluene are often used, and the reaction temperature is carefully controlled to avoid decomposition of the reactants or products .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The triphenylphosphonium group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides, amines, or thiolates can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in the formation of phosphines. Substitution reactions can produce a variety of substituted phosphonium salts .
Applications De Recherche Scientifique
(4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium has several scientific research applications:
Mécanisme D'action
The mechanism by which (4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium exerts its effects is primarily related to its ability to interact with biological membranes. The triphenylphosphonium group allows the compound to cross lipid bilayers and accumulate in mitochondria due to the negative membrane potential. This targeting ability makes it useful for studying mitochondrial function and for delivering therapeutic agents to mitochondria .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butyl)triphenylphosphonium bromide: Similar structure but with a dimethyl-substituted dioxolane ring.
(4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)butyl)triphenylphosphonium bromide: Contains a tetramethyl-substituted dioxolane ring.
Uniqueness
(4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium is unique due to its specific structural features, which confer distinct chemical properties and biological activities. Its ability to target mitochondria and participate in various chemical reactions makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C25H28O2P+ |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
4-(1,3-dioxolan-2-yl)butyl-triphenylphosphanium |
InChI |
InChI=1S/C25H28O2P/c1-4-12-22(13-5-1)28(23-14-6-2-7-15-23,24-16-8-3-9-17-24)21-11-10-18-25-26-19-20-27-25/h1-9,12-17,25H,10-11,18-21H2/q+1 |
Clé InChI |
CEFKKJARTGLGIQ-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


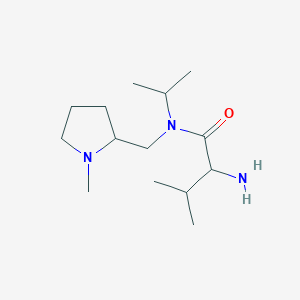
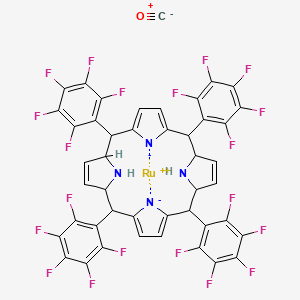

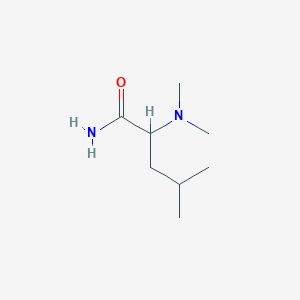
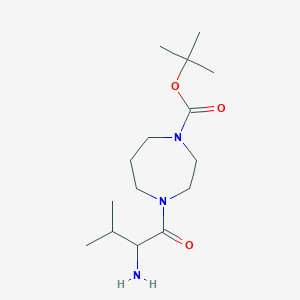
![(3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,4-dione](/img/structure/B14786734.png)
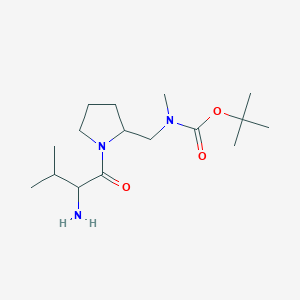
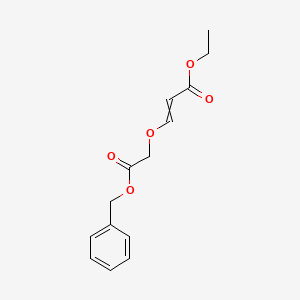
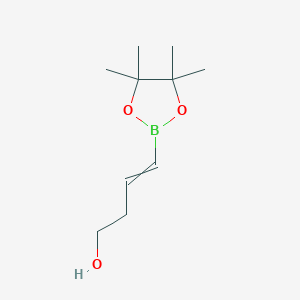

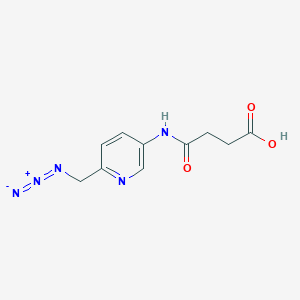
![3-[2-[(4-Fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14786766.png)
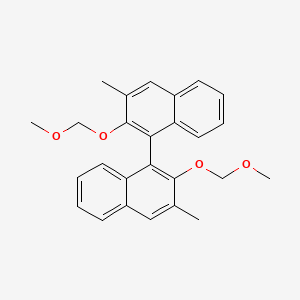
![tert-Butyl (2-(7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)ethyl)carbamate](/img/structure/B14786781.png)
